N-Acetyl-DL-phenylalanine beta-naphthyl ester
Overview
Description
N-Acetyl-DL-phenylalanine beta-naphthyl ester is a synthetic compound known for its role as a chromogenic substrate. It is primarily used to identify, differentiate, and characterize serine proteases and peptidases . The compound has the molecular formula C21H19NO3 and a molecular weight of 333.38 g/mol .
Mechanism of Action
Target of Action
The primary targets of APNE are serine proteases , particularly chymotrypsin and subtilisin . These enzymes are involved in the breakdown of protein peptides and play a crucial role in various biological processes.
Mode of Action
APNE functions as a chromogenic substrate for its target enzymes . The enzymes cleave the ester bond in APNE, leading to a series of interactions and changes.
Biochemical Pathways
The cleavage of the ester bond in APNE by the target enzymes results in the release of a colored product, beta-naphthol . This process is part of the broader enzymatic hydrolysis pathway, which is fundamental to the metabolism of esters.
Result of Action
The enzymatic breakdown of APNE leads to the production of beta-naphthol, a colored product. This allows for the visualization of the enzymatic activity, making APNE useful in scientific research for assessing protease inhibitory activity .
Action Environment
The action of APNE, like many biochemical reactions, can be influenced by environmental factors such as pH. For instance, APNE is hydrolyzed by the esterase catalytic action at neutral pHs . This suggests that changes in pH could potentially affect the efficacy and stability of APNE.
Biochemical Analysis
Biochemical Properties
N-Acetyl-DL-phenylalanine beta-naphthyl ester interacts with serine proteases and peptidases . It is used to identify, differentiate, and characterize these enzymes . The nature of these interactions involves the hydrolysis of this compound by the catalytic action of these enzymes .
Cellular Effects
The effects of this compound on cells are largely related to its interactions with serine proteases. These enzymes are involved in many cellular processes, including protein digestion, which is crucial for cell function
Molecular Mechanism
This compound functions as a chromogenic substrate for chymotrypsin and microbial serine proteases such as subtilisin . It is hydrolyzed in the presence of these enzymes, producing a color change that allows for the identification and characterization of the enzymes .
Temporal Effects in Laboratory Settings
It is known that it functions as a chromogenic substrate, and its hydrolysis results in a color change that can be observed over time .
Metabolic Pathways
This compound is involved in the metabolic pathways of serine proteases . These enzymes hydrolyze the compound, a process that may affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-DL-phenylalanine beta-naphthyl ester is synthesized through the esterification of N-Acetyl-DL-phenylalanine with beta-naphthol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving esterification reactions. The process is optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-DL-phenylalanine beta-naphthyl ester undergoes hydrolysis, where the ester bond is cleaved by water in the presence of an enzyme or acid/base catalyst . This reaction is commonly used to study enzyme kinetics and inhibitor activity.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, enzymes such as chymotrypsin and subtilisin.
Oxidation and Reduction: Not commonly involved in the primary reactions of this compound.
Major Products Formed
The primary product of hydrolysis is beta-naphthol, which is released upon cleavage of the ester bond .
Scientific Research Applications
N-Acetyl-DL-phenylalanine beta-naphthyl ester is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:
Biochemistry: Used to identify and characterize serine proteases and peptidases.
Enzyme Kinetics: Employed in assays to study enzyme activity and inhibition.
Medical Research: Utilized in the study of muscle wasting conditions and the turnover of muscle proteins.
Industrial Applications: Applied in the development of diagnostic assays and quality control processes in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Acetyl-DL-phenylalanine beta-naphthyl ester is unique due to its specific use as a chromogenic substrate for serine proteases. Its ability to release a detectable product upon hydrolysis makes it particularly valuable in enzyme kinetics and inhibitor studies .
Properties
IUPAC Name |
naphthalen-2-yl 2-acetamido-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-15(23)22-20(13-16-7-3-2-4-8-16)21(24)25-19-12-11-17-9-5-6-10-18(17)14-19/h2-12,14,20H,13H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXRRTJNJCPGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274184 | |
Record name | Acetyl-DL-phenylalanine β-naphthyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20874-31-1 | |
Record name | Acetyl-DL-phenylalanine β-naphthyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20874-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylphenylalanine beta-naphthyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020874311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20874-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetyl-DL-phenylalanine β-naphthyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20874-31-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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